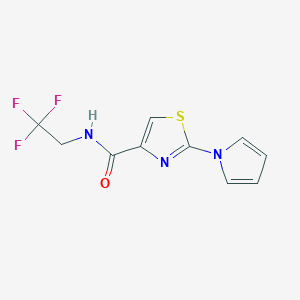![molecular formula C19H19NO5S B2876453 N-([2,2'-bifuran]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034564-29-7](/img/structure/B2876453.png)
N-([2,2'-bifuran]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a propanamide derivative with a bifuran and a phenyl ring. The phenyl ring has a methylsulfonyl substituent. Propanamides are a class of compounds containing a propionic acid amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as bioactive compounds .
Molecular Structure Analysis
The molecular structure would likely show the bifuran and phenyl rings connected to the propanamide backbone. The methylsulfonyl group on the phenyl ring is a strong electron-withdrawing group, which could influence the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, similar compounds could undergo a variety of reactions. For instance, the amide bond could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the amide group could allow for hydrogen bonding, influencing its solubility and melting point .Aplicaciones Científicas De Investigación
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, showcasing its utility in generating metabolites for structural characterization and supporting drug metabolism studies. For example, the study on "APPLICATION OF BIOCATALYSIS TO DRUG METABOLISM: PREPARATION OF MAMMALIAN METABOLITES OF A BIARYL-BIS-SULFONAMIDE AMPA RECEPTOR POTENTIATOR USING Actinoplanes missouriensis" demonstrates how microbial-based biocatalytic systems can produce mammalian metabolites in milligram quantities for nuclear magnetic resonance spectroscopy analysis (Zmijewski et al., 2006).
Quantum Chemical Studies for Drug Design
Quantum chemical studies offer insights into the steric and electronic properties of drugs, aiding in the design of compounds with desired pharmacological properties. Research on "Quantum Chemical Studies of Anti-Prostatic Carcinoma Drug N-[4-cyano3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4methylphenyl)sulfonyl] Propanamide (bicalutamide)" exemplifies how theoretical calculations can inform the optimization of drug molecules for enhanced receptor binding and efficacy (Otuokere & Amaku, 2015).
Synthesis and Screening of Sulfa Drugs
The synthesis and biological evaluation of sulfa drugs, including their antimicrobial and anticancer activities, highlight the importance of sulfonamide compounds in therapeutic applications. For instance, the study on "Synthesis, spectral evaluation and pharmacological screening of some sulfa drugs" discusses the development and testing of various sulfonamide derivatives for their biological activities (Rehman et al., 2019).
Molecular Docking and Kinetic Mechanism Studies
Research involving molecular docking and kinetic mechanism studies, such as "Synthesis, molecular docking, dynamic simulations, kinetic mechanism, cytotoxicity evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides as tyrosinase and melanin inhibitors," demonstrates the application of computational and experimental approaches to identify and optimize inhibitors of biological targets for therapeutic purposes (Raza et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-26(22,23)16-8-4-14(5-9-16)6-11-19(21)20-13-15-7-10-18(25-15)17-3-2-12-24-17/h2-5,7-10,12H,6,11,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVUUFYLQSBEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,2'-bifuran]-5-yl}methyl)-3-(4-methanesulfonylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2876373.png)
![1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2876374.png)
![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B2876376.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876377.png)
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876378.png)
![2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2876380.png)


![2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid](/img/structure/B2876386.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2876387.png)


